Dehydroglaucine

描述

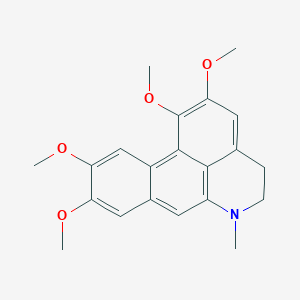

Dehydroglaucine is a dehydrogenated analogue of liriodenine, an aporphine alkaloid. It has been shown to possess antimicrobial activity, particularly against bacteria, by binding to bacterial DNA and RNA, thereby inhibiting protein synthesis and cell division

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of dehydroglaucine involves the dehydrogenation of glaucine. One reported method includes dissolving glaucine in chloroform and treating it with mercury acetate and sodium borohydride at room temperature for three hours. The reaction mixture is then filtered, washed with water, and extracted with chloroform. The chloroform extract is dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting solid is chromatographed over a column of aluminum oxide with hexane elution to afford crystalline this compound in a 45% yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up with appropriate modifications to suit industrial requirements. This typically involves optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of reagents in bulk quantities.

化学反应分析

Types of Reactions: Dehydroglaucine undergoes various chemical reactions, including oxidation, reduction, and substitution. The dehydrogenation process itself is a form of oxidation, where glaucine is converted to this compound.

Common Reagents and Conditions:

Substitution: Substitution reactions involving this compound could involve nucleophilic or electrophilic reagents, depending on the desired substitution.

Major Products: The primary product of the dehydrogenation reaction is this compound itself. Further reactions could yield various derivatives, depending on the reagents and conditions used.

科学研究应用

Dehydroglaucine exhibits significant biological properties, which can be categorized as follows:

- Acetylcholinesterase Inhibition : As an acetylcholinesterase inhibitor, this compound has shown promise in treating conditions associated with cholinergic dysfunction, such as Alzheimer's disease. The inhibition of this enzyme leads to increased levels of acetylcholine, potentially enhancing cognitive function .

- Antimicrobial Activity : this compound displays antimicrobial properties against various pathogens, including:

- Hypotensive Effects : Research indicates that this compound derivatives can induce a marked decrease in blood pressure without significantly affecting cardiac activity. This property could be leveraged for developing antihypertensive medications .

Research Methodologies

The methodologies employed in studying this compound involve various experimental approaches:

- In Vitro Studies : These studies assess the biological activity of this compound using cultured cells to evaluate its effects on acetylcholinesterase activity and microbial growth inhibition.

- In Vivo Studies : Animal models are utilized to investigate the hypotensive effects and overall safety profile of this compound derivatives. For example, intravenous administration has been used to observe blood pressure changes in experimental animals .

- Microbial Transformation Studies : Research has demonstrated that specific fungi can metabolize glaucine to this compound stereoselectively. This biotransformation process is useful for producing enantiomerically pure compounds from racemic mixtures, which is crucial for pharmaceutical applications .

Case Studies and Findings

A selection of notable studies highlights the applications and efficacy of this compound:

作用机制

Dehydroglaucine exerts its effects by binding to bacterial DNA and RNA, inhibiting protein synthesis and cell division . This mechanism is similar to that of other antimicrobial agents that target nucleic acids, leading to the disruption of essential cellular processes in bacteria.

相似化合物的比较

Liriodenine: A structurally similar aporphine alkaloid with antimicrobial properties.

Glaucine: The precursor to dehydroglaucine, known for its bronchodilating and anti-inflammatory effects.

Oxoglaucine: Another derivative of glaucine with potential antiviral and radical scavenging activities.

Uniqueness: this compound is unique due to its specific dehydrogenation at the 6 and 7 positions of the glaucine molecule, resulting in a stable conjugated aromatic ring system . This structural modification imparts distinct chemical and biological properties, differentiating it from other similar compounds.

生物活性

Dehydroglaucine, a derivative of the alkaloid glaucine, has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, including its roles as an acetylcholinesterase inhibitor, antimicrobial agent, and hypotensive agent, supported by various research findings.

Chemical Structure and Properties

This compound (CAS: 22212-26-6) is classified within the aporphine family of alkaloids. Its structure features a dehydrogenated aporphine skeleton, which is crucial for its biological activity. The compound exhibits a potent inhibition profile against several enzymes and pathogens.

1. Acetylcholinesterase Inhibition

This compound has been identified as an effective acetylcholinesterase inhibitor . This activity is significant in the context of neurodegenerative diseases such as Alzheimer's disease, where acetylcholine levels are critical for cognitive function. Research indicates that this compound's inhibition of this enzyme could lead to increased acetylcholine availability in synaptic clefts, thus enhancing cholinergic transmission.

2. Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various pathogens. A study highlighted its effectiveness against:

- Staphylococcus aureus

- Mycobacterium smegmatis

- Candida albicans

- Aspergillus niger

The antimicrobial activity was primarily associated with the alkaloidal fraction derived from the heartwood of Liriodendron tulipifera, indicating that this compound may play a pivotal role in the therapeutic potential of this natural source .

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Inhibited |

| Mycobacterium smegmatis | Inhibited |

| Candida albicans | Inhibited |

| Aspergillus niger | Inhibited |

3. Hypotensive Effects

Research has demonstrated that this compound possesses hypotensive properties, contributing to a decrease in blood pressure without significantly affecting respiratory or cardiac activity. In experimental settings, intravenous administration resulted in a marked decrease in blood pressure, with specific derivatives showing up to a 60% reduction at certain dosages .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Acetylcholinesterase : Binding studies suggest that this compound interacts with the active site of acetylcholinesterase, preventing substrate hydrolysis.

- Antimicrobial Mechanism : The exact mechanism is still under investigation; however, it is hypothesized that the compound disrupts microbial cell membranes or inhibits essential metabolic pathways.

- Hypotensive Mechanism : The compound appears to modulate vascular tone through central nervous system pathways, leading to gradual vasodilation and reduced peripheral resistance.

Case Studies and Research Findings

- Antimicrobial Efficacy Study :

- Hypotensive Effect Research :

- Stereochemical Studies :

属性

IUPAC Name |

4,5,15,16-tetramethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,3,5,7,9(17),13,15-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-22-7-6-12-9-18(25-4)21(26-5)20-14-11-17(24-3)16(23-2)10-13(14)8-15(22)19(12)20/h8-11H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUHGAKUNBFQJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C4C=C(C(=CC4=CC1=C23)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176762 | |

| Record name | 4H-Dibenzo(de,g)quinoline, 5,6-dihydro-1,2,9,10-tetramethoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22212-26-6 | |

| Record name | Didehydroglaucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022212266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Dibenzo(de,g)quinoline, 5,6-dihydro-1,2,9,10-tetramethoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is dehydroglaucine and where is it found?

A1: this compound is an aporphine alkaloid found in several plant species. It has been isolated from plants belonging to the Papaveraceae family, such as Glaucium flavum [], Corydalis yanhusuo [], and Glaucium aleppicum [], as well as from the heartwood of the Liriodendron tulipifera tree [].

Q2: What are the pharmacological effects of this compound and its analogs?

A2: this compound and its structurally related analogs have been studied for various pharmacological activities. Research suggests they may possess hypotensive effects [], antiplatelet aggregation properties [], antimicrobial activity [], and potential as acetylcholinesterase inhibitors []. Some analogs exhibit inhibitory effects on mouse splenocyte activity, impacting both lipopolysaccharide (LPS)-induced and concanavalin A (Con A)-induced proliferation [].

Q3: How does the structure of this compound compare to glaucine, and how do these structural differences affect their activity?

A3: this compound is a dehydrogenated analog of glaucine, meaning it possesses a double bond where glaucine has a single bond. This structural modification leads to quantitative and qualitative changes in pharmacological activity. For example, this compound demonstrates a more gradual and pronounced hypotensive effect compared to the sharp, initial drop caused by glaucine []. Additionally, while glaucine shows antitussive activity, 7-methyl this compound is the only analog found to share this property [].

Q4: Can you elaborate on the hypotensive effects of this compound and its interaction with neurotransmitters?

A4: this compound and its analogs induce a slow-onset, prolonged decrease in blood pressure []. Interestingly, unlike glaucine, they don't significantly impact respiration or cardiac activity in experimental animals []. this compound has been shown to modulate the effects of neurotransmitters like noradrenaline and nicotine. While glaucine generally suppresses their pressor effects, the impact of this compound is dose-dependent, ranging from moderate suppression to complete inhibition [].

Q5: What is known about the antiplatelet aggregation activity of this compound?

A5: this compound, along with other oxoaporphine and 6a,7-dehydroaporphine alkaloids isolated from Annona purpurea, exhibited significant antiplatelet aggregation activity []. This suggests a potential therapeutic application for this compound in cardiovascular diseases.

Q6: How does this compound exert its antimicrobial effects?

A6: this compound, isolated from the heartwood of Liriodendron tulipifera, displayed antimicrobial activity against Staphylococcus aureus, Mycobacterium smegmatis, Candida albicans, and Aspergillus niger []. The specific mechanism of action against these microorganisms remains to be fully elucidated.

Q7: What is the significance of this compound being identified as an acetylcholinesterase inhibitor?

A7: The identification of this compound as an acetylcholinesterase inhibitor from Corydalis yanhusuo [] highlights its potential therapeutic value for neurodegenerative diseases like Alzheimer's disease, where acetylcholinesterase inhibition is a key therapeutic target.

Q8: What are the implications of the diverse alkaloid profiles found in different populations of Glaucium flavum?

A8: The variation in isoquinoline alkaloid profiles observed in geographically distinct populations of Glaucium flavum [] highlights the potential influence of environmental factors on alkaloid biosynthesis. This variability could impact the pharmacological properties of extracts derived from different populations.

Q9: What analytical techniques have been employed to identify and characterize this compound in plant extracts?

A9: Various analytical techniques have been utilized to identify and characterize this compound in plant extracts. These include gas chromatography-mass spectrometry (GC-MS) [], ultra-high performance liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry (UPLC-Q-TOF-MS) [], and ultra-high performance liquid chromatography-photodiode array-high resolution tandem mass spectrometry (UPLC-PDA-HRMS-MS/MS) [].

Q10: What is the significance of using zeolite-based solid-phase extraction for analyzing this compound?

A10: The implementation of a zeolite-based solid-phase extraction method coupled with UPLC-Q-TOF-MS enabled the rapid and efficient extraction and analysis of this compound and other acetylcholinesterase inhibitors from Corydalis yanhusuo []. This method provides a valuable tool for identifying bioactive compounds from complex plant matrices.

Q11: Have there been any studies investigating the structure-activity relationship of this compound and its analogs?

A11: Yes, research has explored the structure-activity relationship of this compound analogs. Modifications to the glaucine structure, such as dehydrogenation and N-oxidation, have been shown to significantly influence toxicity, central nervous system inhibition, antitussive activity, and spasmolytic action []. These findings highlight the importance of structural modifications in fine-tuning the pharmacological profiles of these alkaloids.

Q12: What is the significance of identifying new alkaloids like yuanhunine from Corydalis turtschaninovii?

A12: The discovery of new alkaloids, like yuanhunine from Corydalis turtschaninovii [], expands the chemical diversity of natural products and opens avenues for exploring novel pharmacological activities. This highlights the ongoing potential of natural product research in drug discovery.

Q13: What are the potential benefits of studying the quinone reductase inducing activities of alkaloids like this compound?

A13: Investigating the quinone reductase inducing activities of alkaloids like this compound from Corydalis Rhizoma [] is crucial for understanding their potential chemopreventive properties. Quinone reductase is a key enzyme involved in detoxification and its induction is associated with a reduced risk of cancer development.

Q14: What are the implications of isolating saulatine from Corydalis yanhusuo for the first time?

A14: The isolation of saulatine, an isoquinobenzazepine alkaloid, from Corydalis yanhusuo for the first time [] broadens our understanding of the phytochemical diversity within this species. This finding further emphasizes the potential of this plant as a source of bioactive compounds.

Q15: What is the significance of characterizing the chemical constituents of Dactylicapnos scandens?

A15: The characterization of eleven alkaloids, including this compound, from Dactylicapnos scandens [] contributes to the chemotaxonomic knowledge of this plant species. Additionally, it provides a basis for further research into the potential pharmacological activities of these isolated compounds.

Q16: What are the implications of identifying this compound in Glaucium aleppicum for the first time?

A16: The identification of this compound in Glaucium aleppicum for the first time, along with other alkaloids [], expands the known chemical profile of this species. This finding contributes to a better understanding of the chemotaxonomic relationships within the genus Glaucium.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。